2,5-Dibromophenol
Overview
Description
2,5-Dibromophenol: is an organic compound with the molecular formula C₆H₄Br₂O . It is one of the six structural isomers of dibromophenol, characterized by the presence of two bromine atoms and one hydroxyl group attached to a benzene ring. This compound is a solid at room temperature and has a melting point of approximately 73-74°C . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Future Directions
Mechanism of Action
Target of Action
2,5-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring
Mode of Action
Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound may interact with its targets through similar electrophilic mechanisms, leading to changes in the target’s function or structure.
Pharmacokinetics
It is known that the compound is solid at room temperature . Its solubility in water is low, but it can slightly dissolve in chloroform and methanol . These properties may affect its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it should be stored under inert atmosphere and room temperature to maintain its stability . Furthermore, its solubility in different solvents suggests that the compound’s action and efficacy may be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
2,5-Dibromophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the liver . Additionally, this compound can interact with other biomolecules such as glutathione, a critical antioxidant in cellular defense mechanisms . These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it can induce the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with toxic insults .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity. For example, it can bind to the active site of cytochrome P450 enzymes, preventing the metabolism of their substrates . This inhibition can lead to the accumulation of toxic compounds within the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver damage and oxidative stress . Studies have shown that there is a threshold dose above which the adverse effects become pronounced. These findings highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . This localization is facilitated by its interactions with specific targeting signals and post-translational modifications. Within these compartments, this compound can influence various biochemical processes, including enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromophenol can be synthesized through several methods. One common synthetic route involves the demethylation of 2,5-dibromoanisole. The reaction is typically carried out in the presence of aluminum trichloride (AlCl₃) and N,N-dimethylformamide (DMF) at temperatures ranging from 80-100°C . The reaction proceeds as follows:
Demethylation Reaction:
Industrial Production Methods: The industrial preparation of this compound involves a multi-step process starting from 2-amino-5-nitrobenzenemethyl ether. The steps include diazotization bromination, reduction, secondary diazotization bromination, and demethylation .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium nitrite and sulfuric acid are used for diazotization, followed by bromination.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols.
Oxidation and Reduction Reactions: Products include quinones and hydroquinones.
Scientific Research Applications
2,5-Dibromophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2,5-Dibromophenol is unique due to the specific positioning of the bromine atoms and hydroxyl group on the benzene ring. This arrangement influences its chemical reactivity and biological activity. Compared to other isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions .
Properties
IUPAC Name |
2,5-dibromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWVUVLXIJHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182430 | |
Record name | 2,5-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-52-8 | |
Record name | 2,5-Dibromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dibromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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